5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
CAS No.: 1207047-54-8
Cat. No.: VC6393645
Molecular Formula: C16H13ClFN5O
Molecular Weight: 345.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207047-54-8 |
|---|---|
| Molecular Formula | C16H13ClFN5O |
| Molecular Weight | 345.76 |
| IUPAC Name | 5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H17ClFN5O/c1-9-7-11(18)5-6-13(9)20-16(24)14-15(22-23-21-14)19-12-4-2-3-10(17)8-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
| Standard InChI Key | XLQMOWCBTALGSF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Introduction
5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic organic compound with a molecular formula of C16H17ClFN5O and a molecular weight of approximately 349.79 g/mol . This compound belongs to the class of triazolidines, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. The presence of a chloroanilino and a fluoro-methylphenyl substituent contributes to its unique chemical properties.
Biological Activities and Potential Applications
While specific biological activities of 5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets. Further research is needed to fully understand its therapeutic potential.
Comparison with Similar Compounds
Compounds like 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide share structural similarities but differ in their ring saturation and substituents. This difference can affect their biological activity and application potential.
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide | C16H17ClFN5O | 349.79 g/mol | Potential antimicrobial/anticancer |
| 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | C16H13ClFN5O | 359.79 g/mol | Antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume